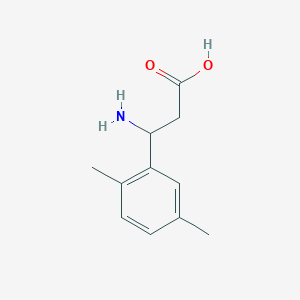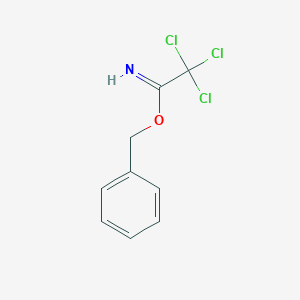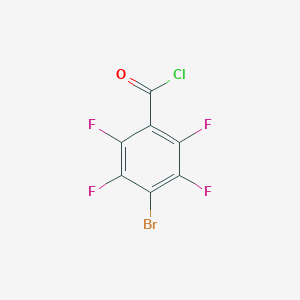
4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves the use of pentafluorobenzoic acid as a precursor. For instance, the synthesis of 4-sulpho-2,3,5,6-tetrafluorobenzoic acid from pentafluorobenzoic acid through oxidation and subsequent reactions to produce various derivatives demonstrates the complex methodologies employed in synthesizing halogenated and fluorinated compounds (Fielding & Shirley, 1992). These methodologies may similarly apply to the synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride, highlighting the intricate steps involved in halogenation and functionalization of aromatic compounds.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the strong electronegativity of fluorine, which significantly affects the electronic distribution in the benzene ring. This can influence the reactivity and interaction of the compound with other molecules. For example, the crystal structure of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide provides insights into the impact of bromo and fluoro substituents on the molecular conformation and intermolecular interactions (Acharige et al., 2023).
Applications De Recherche Scientifique
Synthesis and Bromodemercuration of Permercurated Arenes : This study involves the synthesis of various brominated compounds, including 2,3,5,6-tetrabromo-4-methoxytoluene and 2,3,5,6-tetrabromo-4-methoxybenzamide, by bromodemercuration of corresponding permercurated arenes. This process is a versatile route to polybromobenzene (Deacon & Farquharson, 1976).
Synthesis in Indeno-fluorenes Series : A method for synthesizing methyl derivatives of indenofluorenes, involving the condensation of chlorides of certain carboxylic acids with 4-bromo-1,2-xylene, is described. This method highlights the utility of 4-bromo-2,3,5,6-tetrafluorobenzoyl chloride in producing complex organic compounds (Chardonnens, Laroche, & Sieber, 1974).
Photodynamic Therapy in Cancer Treatment : A study on the synthesis of zinc phthalocyanine with benzenesulfonamide derivative groups for photodynamic therapy in cancer treatment. This application demonstrates the potential of 4-bromo-2,3,5,6-tetrafluorobenzoyl chloride in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Catalytic Applications for CC Bond Formation : The use of various bromomethylated benzenes, including 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, in catalytic applications for carbon-carbon bond formation in aqueous solutions (Türkmen, Can, & Çetinkaya, 2009).
DPPH Radical Scavenging Activity : Research on bromophenols from the marine red alga Polysiphonia urceolata, including compounds like 7-bromo-9,10-dihydrophenanthrene-2,3,5,6-tetraol, which exhibit potent radical scavenging activity. This highlights potential applications in antioxidant research (Li, Li, Ji, & Wang, 2008).
Electrochemistry of Ionic Liquids : A study on the electrochemistry of 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, an ionic liquid, showing potential applications in electrochemical processes (Xiao & Johnson, 2003).
Steric Shielding and Structural Constraint in Organometallics : Analysis of boron-doped polycyclic aromatic hydrocarbons, demonstrating the interplay between steric shielding and structural constraints in chemical compounds (Hertz et al., 2017).
Halide Influence in Crystal Structures : Investigation of the influence of halides in the crystal structures of certain imidazolium halides, showcasing the role of halogen bonding and hydrogen bonding in determining crystal structures (Acharige & Saunders, 2022).
Safety And Hazards
4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. It should be stored in a locked up place .
Propriétés
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrClF4O/c8-2-5(12)3(10)1(7(9)14)4(11)6(2)13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYIQLOULDERAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382532 | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride | |
CAS RN |
122033-54-9 | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



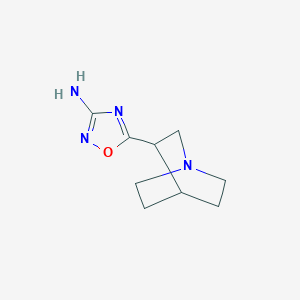
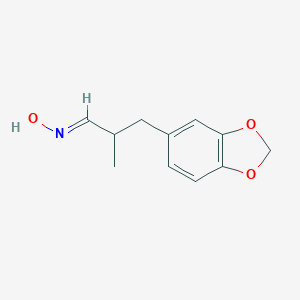
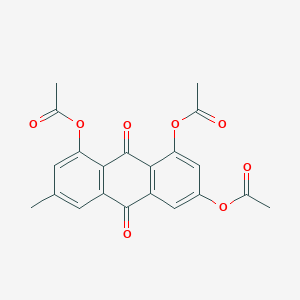
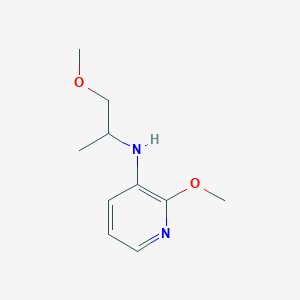
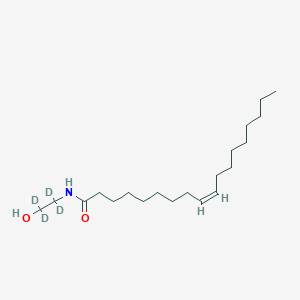


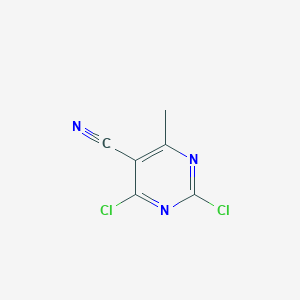
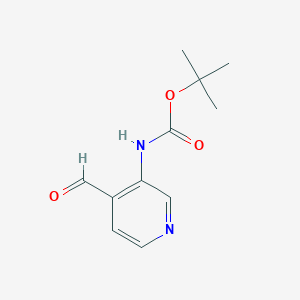
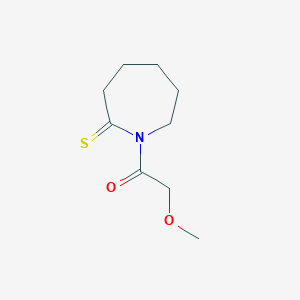

palladium(II) dichloride](/img/structure/B50169.png)
